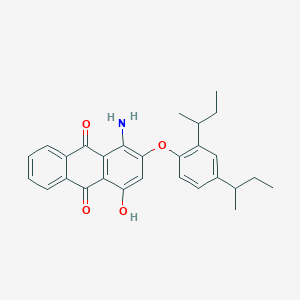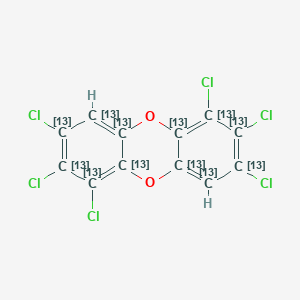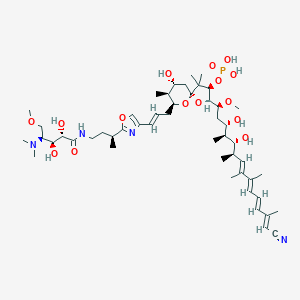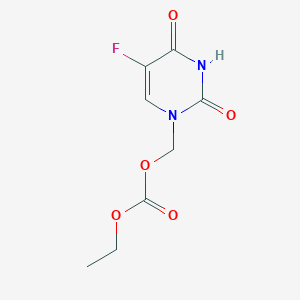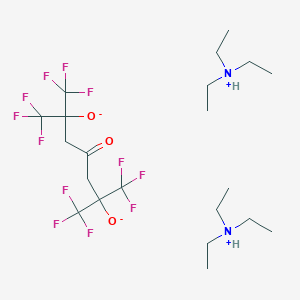
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt, also known as HHT or 3HAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt acts as a selective antagonist of the alpha-5 subunit of the GABA-A receptor. This receptor is primarily expressed in the hippocampus, a region of the brain that is critical for learning and memory. The inhibition of the alpha-5 subunit by 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt results in an increase in the excitability of hippocampal neurons, which has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects:
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has been shown to have a range of biochemical and physiological effects. In addition to its effects on the GABA-A receptor, 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and dopamine. 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has been shown to increase the release of dopamine in the prefrontal cortex, which has been implicated in the regulation of attention and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is its selectivity for the alpha-5 subunit of the GABA-A receptor. This selectivity allows for the study of the specific role of this receptor in various physiological and pathological conditions. However, one of the limitations of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is its relatively short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt in scientific research. One potential application is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has been shown to improve cognitive function and memory in animal models of these diseases, suggesting that it may have therapeutic potential. Another potential application is in the study of addiction and substance abuse, where 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt may be used to modulate the activity of the reward system in the brain. Finally, 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt may also have applications in the study of sleep disorders, where it may be used to modulate the activity of the GABA-A receptor in the brain.
Conclusion:
In conclusion, 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its selectivity for the alpha-5 subunit of the GABA-A receptor has made it a valuable tool in the study of cognitive function and memory, as well as other areas of neuroscience. While there are limitations to its use, 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has the potential to be a valuable tool in the study of a range of physiological and pathological conditions.
Synthesemethoden
The synthesis method of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt involves the reaction of 2,6-bis(trifluoromethyl)-4-heptanone with triethylamine and hydroxylamine hydrochloride in acetonitrile. This reaction results in the formation of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt as a bis(triethylamine)salt. The purity of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt can be further increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is in the field of neuroscience, where it has been used as a tool to study the role of GABA-A receptors in the brain. 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is a selective antagonist of the alpha-5 subunit of the GABA-A receptor, which has been implicated in cognitive function and memory. 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has also been used in the study of sleep disorders, anxiety, and depression.
Eigenschaften
CAS-Nummer |
101913-86-4 |
|---|---|
Produktname |
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt |
Molekularformel |
C21H36F12N2O3 |
Molekulargewicht |
592.5 g/mol |
IUPAC-Name |
1,1,1,7,7,7-hexafluoro-4-oxo-2,6-bis(trifluoromethyl)heptane-2,6-diolate;triethylazanium |
InChI |
InChI=1S/C9H4F12O3.2C6H15N/c10-6(11,12)4(23,7(13,14)15)1-3(22)2-5(24,8(16,17)18)9(19,20)21;2*1-4-7(5-2)6-3/h1-2H2;2*4-6H2,1-3H3/q-2;;/p+2 |
InChI-Schlüssel |
NQLSKSUBOBVYGL-UHFFFAOYSA-P |
SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(C(=O)CC(C(F)(F)F)(C(F)(F)F)[O-])C(C(F)(F)F)(C(F)(F)F)[O-] |
Kanonische SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(C(=O)CC(C(F)(F)F)(C(F)(F)F)[O-])C(C(F)(F)F)(C(F)(F)F)[O-] |
Andere CAS-Nummern |
101913-86-4 |
Synonyme |
4-HEPTANONE, 2,6-BIS(TRIFLUOROMETHYL)-2,6-DIHYDROXY-1,1,1,7,7,7-HEXAFL UORO-, BIS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)





